molecular formula C15H7ClF2N2O3 B5342156 3-(1,3-benzodioxol-5-yl)-5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazole

3-(1,3-benzodioxol-5-yl)-5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazole

Cat. No.: B5342156
M. Wt: 336.68 g/mol
InChI Key: BDVNKDBWCBBYBQ-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions may include:

    Solvent: Common solvents include ethanol, methanol, or acetonitrile.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 120°C.

    Catalysts: Catalysts such as sulfuric acid or phosphorous oxychloride may be used to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

    Batch or Continuous Flow Reactors: To ensure consistent production.

    Purification Steps: Such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazole has various scientific research applications, including:

    Medicinal Chemistry: Used in the development of new pharmaceuticals due to its potential biological activities.

    Biological Studies: Investigated for its effects on different biological pathways and targets.

    Industrial Applications: May be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole
  • 3-(1,3-Benzodioxol-5-yl)-5-(4-chlorophenyl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 3-(1,3-benzodioxol-5-yl)-5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazole may exhibit unique properties due to the presence of the chloro and difluoro substituents. These substituents can influence the compound’s reactivity, biological activity, and overall stability.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClF2N2O3/c16-9-5-11(18)10(17)4-8(9)15-19-14(20-23-15)7-1-2-12-13(3-7)22-6-21-12/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVNKDBWCBBYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC(=C(C=C4Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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